molecular formula C13H11N3O2S B8573096 5-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid

5-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid

Cat. No. B8573096
M. Wt: 273.31 g/mol
InChI Key: BPJQDUAVKUCCQM-UHFFFAOYSA-N
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Patent
US09023847B2

Procedure details

This compound was prepared in an analogous manner as 3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid using methyl 3-amino-5-methylthiophene-2-carboxylate instead of methyl 3-aminothiophene-2-carboxylate. LCMS (ESI) 274 (M+H) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (1H, br. s.) 9.66 (1H, s) 8.06 (1H, d, J=4.49 Hz) 7.30-7.38 (1H, m) 6.95 (1H, d, J=5.47 Hz) 6.42 (1H, d, J=1.76 Hz) 2.50 (3H, s)

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9]([NH:10][C:11]3[CH:15]=[CH:14][S:13][C:12]=3[C:16]([OH:18])=[O:17])=[C:4]2[CH:3]=[CH:2]1.N[C:20]1C=C(C)SC=1C(OC)=O>>[CH3:20][C:14]1[S:13][C:12]([C:16]([OH:18])=[O:17])=[C:11]([NH:10][C:9]2[CH:8]=[CH:7][N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]=23)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2NC2=C(SC=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC(=C1)C)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC(=C(S1)C(=O)O)NC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.